![molecular formula C12H13BrN2 B12079243 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C12H13BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure substituted with a bromine atom at the 6th position and a cyclopentyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-1H-pyrrole and 2,3-dibromopyridine.
Cyclization: The cyclization reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Bromination: The bromination step involves the introduction of a bromine atom at the 6th position of the pyrrolo[3,2-b]pyridine core. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxide bases (RO-).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving protein kinases and signal transduction.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the cyclopentyl group but shares the pyrrolo[3,2-b]pyridine core structure.
1-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom but has the cyclopentyl group.
Uniqueness
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with potential therapeutic applications.
特性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC名 |
6-bromo-1-cyclopentylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C12H13BrN2/c13-9-7-12-11(14-8-9)5-6-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChIキー |
CONNOLTVWQXZIL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=CC3=C2C=C(C=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)

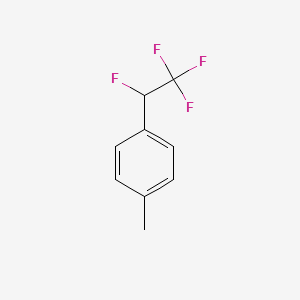

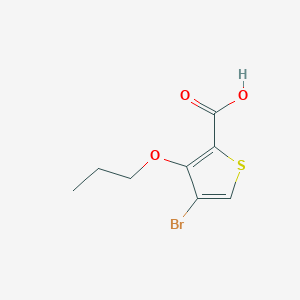

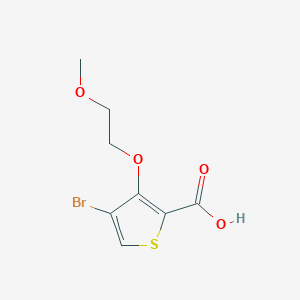


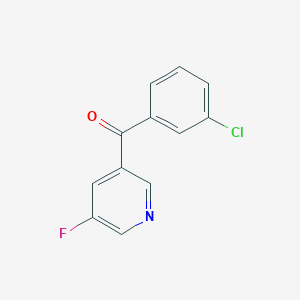

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
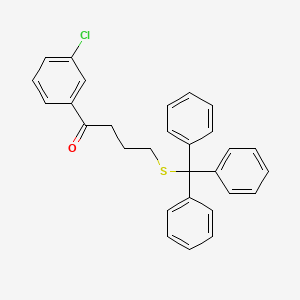
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
